2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide
Übersicht
Beschreibung
AM-0687 is a potent and selective PI3Kδ inhibitor. AM-0687 has Cellular potency: pAKT IC50 = 0.7 nM; HWB, u (pAKT) IC 50 = 4.6 nM. Rat KLH: IgG ED50 -= 0.026 mg/kg; IgM ED50 = 0.016 mg/kg. Rat PK Clu = 2.3 L/hr/kg. AM-0687 displays excellent potency and selectivity profile in biochemical and cellular assays as well as optimal rat PK profile. PI3Kδ is hyperactivated in B-cell malignancies and plays a vital role in the B-cell receptor pathway, a key oncogenic driver in various B-cell malignancies, including CLL.
Wissenschaftliche Forschungsanwendungen
ATM Kinase Inhibition
A series of 3-quinoline carboxamides, including derivatives similar to the specified compound, have been found to be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors are particularly effective in combination with DNA strand-breaking agents, showing potential for therapeutic applications in diseases where ATM function is relevant (Degorce et al., 2016).
NLO Properties and Anticancer Activity
Compounds with structural similarities to the specified chemical have been investigated for their non-linear optical (NLO) properties and molecular docking analyses. These studies suggest potential in inhibiting tubulin polymerization, contributing to anticancer activity (Jayarajan et al., 2019).
Amplification of Phleomycin
Pyridinylpyrimidines, which share structural components with the specified compound, have been studied as amplifiers of the antibiotic phleomycin. These compounds enhance the effectiveness of phleomycin against certain bacterial strains, indicating a potential application in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Targeted Delivery of NO
N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, structurally related to the given compound, have been synthesized for potential use in targeted delivery of nitric oxide (NO) to biological sites such as tumors. This application is particularly relevant for photodynamic therapy in cancer treatment (Yang et al., 2017).
Cytotoxic Activity in Cancer Therapy
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural features with the specified compound, have shown potent cytotoxicity in various cancer cell lines. This suggests their potential application in developing new anticancer drugs (Deady et al., 2003).
DNA Methylation Inhibition
Quinoline derivatives like the specified compound have been identified as potent inhibitors of DNA methyltransferase, an enzyme implicated in cancer and other diseases. These compounds, through their inhibitory action, can induce the re-expression of genes controlled by methylated promoters in leukemia cells (Rilova et al., 2014).
Cytotoxic and CDK Inhibitor Activities
Certain pyrimidine derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their cytotoxic and cyclin-dependent kinase (CDK) inhibitor activities. These compounds could serve as leads for developing more potent and selective cancer therapeutics (Vilchis-Reyes et al., 2010).
Eigenschaften
IUPAC Name |
2-[1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-6-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN8O/c1-12(31-22-15(10-25)21(26)29-11-30-22)20-19(17-5-3-4-8-28-17)18(23(33)27-2)14-9-13(24)6-7-16(14)32-20/h3-9,11-12H,1-2H3,(H,27,33)(H3,26,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXUPJOUSFYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2)F)C(=C1C3=CC=CC=N3)C(=O)NC)NC4=NC=NC(=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.